molecular formula C12H17N3Na3O15P3 B13399200 (AA-Utp) sodium salt

(AA-Utp) sodium salt

Cat. No.: B13399200
M. Wt: 605.16 g/mol
InChI Key: NZSDQIFUTQSCHD-PPVGKNNVSA-K
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (AA-Utp) sodium salt typically involves the reaction of uridine-5’-triphosphate with aminoallyl compounds under specific conditions. The process includes the protection of functional groups, activation of the uridine-5’-triphosphate, and subsequent coupling with aminoallyl compounds. The reaction is usually carried out in an aqueous medium with controlled pH and temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process includes the use of high-purity reagents, precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization to obtain the final product with high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(AA-Utp) sodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized aminoallyl derivatives, while substitution reactions can result in various substituted aminoallyl-uridine-5’-triphosphate compounds .

Scientific Research Applications

(AA-Utp) sodium salt has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (AA-Utp) sodium salt involves its incorporation into nucleic acids during RNA synthesis. The aminoallyl group allows for further chemical modifications, enabling the study of RNA interactions and functions. The compound targets specific molecular pathways involved in RNA synthesis and regulation, making it a valuable tool in molecular biology research .

Comparison with Similar Compounds

Similar Compounds

    Uridine-5’-triphosphate (UTP): A precursor in the synthesis of (AA-Utp) sodium salt.

    Aminoallyl-adenosine-5’-triphosphate (AA-ATP): Similar in structure and function, used in similar applications.

    Aminoallyl-cytidine-5’-triphosphate (AA-CTP): Another analog used in nucleotide synthesis and RNA research

Uniqueness

This compound is unique due to its aminoallyl group, which allows for specific chemical modifications and labeling. This property makes it particularly useful in studying RNA synthesis and interactions, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H17N3Na3O15P3

Molecular Weight

605.16 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-[5-[(E)-3-aminoprop-2-enyl]-2,4-dioxopyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C12H20N3O15P3.3Na/c13-3-1-2-6-4-15(12(19)14-10(6)18)11-9(17)8(16)7(28-11)5-27-32(23,24)30-33(25,26)29-31(20,21)22;;;/h1,3-4,7-9,11,16-17H,2,5,13H2,(H,23,24)(H,25,26)(H,14,18,19)(H2,20,21,22);;;/q;3*+1/p-3/b3-1+;;;/t7-,8-,9-,11-;;;/m1.../s1

InChI Key

NZSDQIFUTQSCHD-PPVGKNNVSA-K

Isomeric SMILES

C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)C/C=C/N.[Na+].[Na+].[Na+]

Canonical SMILES

C1=C(C(=O)NC(=O)N1C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O)CC=CN.[Na+].[Na+].[Na+]

Origin of Product

United States

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